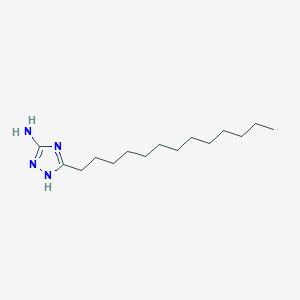

3-Tridecyl-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

5-tridecyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15(16)19-18-14/h2-13H2,1H3,(H3,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWHEQLUEPQIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=NC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Tridecyl-1H-1,2,4-triazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of tridecylamine with 3-amino-1,2,4-triazole under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

General Reactivity Profile

3-Tridecyl-1H-1,2,4-triazol-5-amine features:

- A 1,2,4-triazole ring with an amino group at position 5.

- A tridecyl chain (C₁₃H₂₇) at position 3.

Key reactive sites include:

- The amino group (–NH₂), which can participate in nucleophilic substitution, condensation, or coordination reactions.

- The triazole ring , which may undergo electrophilic substitution or tautomerization.

- The alkyl chain , susceptible to oxidation or functionalization.

2.1. Amino Group Reactivity

The –NH₂ group can engage in reactions typical of aromatic amines:

2.2. Triazole Ring Modifications

The 1,2,4-triazole core may undergo:

2.3. Alkyl Chain Functionalization

The tridecyl chain may undergo:

Experimental Findings from Analogous Compounds

While direct data on this compound is sparse, studies on similar triazoles provide insights:

- Amino Group Reactivity :

- Triazole Ring Stability :

- Alkyl Chain Effects :

Limitations and Research Gaps

- Synthetic Challenges : Steric hindrance from the tridecyl group may limit reactivity at the triazole ring.

- Lack of Direct Studies : No peer-reviewed publications specifically address this compound’s reactions.

- Thermal Behavior : Decomposition pathways under high-temperature conditions remain uncharacterized.

Proposed Research Directions

- Functionalization of the Amino Group :

- Explore coupling reactions with sulfonyl chlorides or isocyanates.

- Coordination Chemistry :

- Oxidative Chain Modification :

- Develop mild oxidation methods to convert the tridecyl chain into ketones or epoxides.

Scientific Research Applications

Drug Discovery

The 1,2,4-triazole scaffold is recognized for its significant role in medicinal chemistry. Compounds containing this moiety have been investigated for their potential as anticancer agents and antiangiogenic drugs.

Case Study: Anticancer Activity

A study synthesized derivatives of 3-amino-1,2,4-triazole and evaluated their anticancer properties against several cell lines. The results indicated that these compounds exhibited promising dual anticancer activity, highlighting the importance of the triazole core in drug design . Specifically, modifications at the 3-position of the triazole ring enhanced the biological activity against cancer cells.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 2.6 | HeLa | 15.2 | Induction of apoptosis |

| Compound 4.6 | Hep3B | 10.5 | Antiangiogenic effects |

Polymer Chemistry

Triazoles are utilized as building blocks in polymer synthesis due to their ability to form stable networks through cross-linking reactions.

Application in Supramolecular Chemistry

The incorporation of triazole units into polymers can enhance their thermal stability and mechanical properties. Research has demonstrated that polymers containing triazole linkages exhibit improved resistance to degradation under various environmental conditions.

Table 2: Properties of Triazole-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Triazole-Polymer A | 240 | 50 |

| Triazole-Polymer B | 230 | 45 |

Bioconjugation and Chemical Biology

Triazoles have found applications in bioconjugation techniques due to their unique reactivity and ability to form stable linkages with biomolecules.

Case Study: Bioconjugation Techniques

In chemical biology, triazoles are employed for labeling biomolecules through click chemistry, which allows for selective and efficient conjugation reactions. This methodology has been crucial in developing targeted drug delivery systems and imaging agents .

Table 3: Bioconjugation Applications

| Application | Description |

|---|---|

| Targeted Drug Delivery | Utilizes triazole linkages for attaching drugs to specific cells |

| Imaging Agents | Triazole-modified compounds serve as fluorescent probes for tracking |

Mechanism of Action

The mechanism of action of 3-Tridecyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. For instance, the compound may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

The amine group on the triazole ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The tridecyl chain provides hydrophobic interactions, facilitating the compound’s incorporation into lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The triazole core (1H-1,2,4-triazol-5-amine) is common among analogues, but substituent variations dictate their properties:

Key Observations :

- Alkyl vs. Aromatic Substituents : The tridecyl chain enhances lipophilicity (logP > 5 estimated), favoring membrane penetration, while aromatic groups (e.g., naphthalene) enable π-π interactions critical for binding to biological targets .

- Hybrid Structures : Compounds like 3-(pyridin-4-yl)-1H-... combine hydrogen-bonding capability (pyridine) with triazole reactivity, making them potent kinase inhibitors .

Critical Analysis :

Physicochemical Properties

| Property | 3-Tridecyl-1H-... | 3-(Naphthalen-1-yl)-... | 5-Phenyl-1H-... | 1-Ethyl-3-methyl-... |

|---|---|---|---|---|

| logP (estimated) | >5 | ~3.5 | ~1.2 | -0.12 (measured) |

| Solubility | Low in water | Moderate in DMSO | Low in water | Higher in polar solvents |

| Thermal Stability | Moderate | High (aromatic) | Moderate | Low |

Insights :

- The tridecyl chain drastically increases hydrophobicity, limiting aqueous solubility but enhancing lipid bilayer permeability.

- Aromatic derivatives exhibit better thermal stability due to conjugated systems .

Biological Activity

3-Tridecyl-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological processes. The presence of a tridecyl chain enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Target Interactions

this compound interacts with various biological targets, similar to other triazole derivatives. It has been noted for its potential as an antifungal agent by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is crucial for developing antifungal therapies.

Biochemical Pathways

The compound may also influence multiple biochemical pathways. For instance, it can act as an enzyme inhibitor in cardiovascular diseases and has been explored for its anticancer properties. Its ability to modulate these pathways makes it a candidate for further research in therapeutic contexts.

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In studies comparing similar compounds, those with longer alkyl chains demonstrated enhanced antimicrobial efficacy against various pathogens .

Antifungal Efficacy

In vitro studies have shown that triazole derivatives can outperform traditional antifungals like fluconazole against certain fungal strains, indicating that this compound may also possess superior antifungal properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Decyl-1H-1,2,4-triazol-5-amine | Shorter alkyl chain | Reduced solubility and activity |

| 3-Pentadecyl-1H-1,2,4-triazol-5-amine | Longer alkyl chain | Enhanced interaction with targets |

| 3-Amino-1H-1,2,4-triazole | No alkyl chain | Simpler analog with varied properties |

This table illustrates how variations in the alkyl chain length affect the biological activity and solubility of triazole derivatives.

Case Studies

A notable study evaluated the cytotoxicity and antimalarial activities of triazole derivatives in vitro against Plasmodium falciparum and other pathogens. The findings revealed low cytotoxicity (CC50 > 100 μM) while demonstrating significant antimalarial effects with IC50 values as low as 0.8 μM for some derivatives . This suggests that this compound could be further explored for its potential in treating malaria.

Q & A

Q. What are the common synthetic routes for 3-Tridecyl-1H-1,2,4-triazol-5-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of acylthiosemicarbazides or Huisgen cycloaddition (click chemistry) between azides and alkynes. Key steps include:

- Precursor selection (e.g., tridecyl-substituted intermediates).

- Temperature control (80–120°C) and solvent choice (e.g., ethanol or DMF) to enhance yield .

- Catalysts like Cu(I) for azide-alkyne cycloaddition. Purification methods include column chromatography and recrystallization, monitored via TLC and NMR .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and tautomeric states. SHELXL is widely used for refinement .

- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions and hydrogen bonding (e.g., NH₂ protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (MS): Confirms molecular weight via ESI-TOF or MALDI-TOF .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- Antimicrobial: Broth microdilution (MIC/MBC) against bacterial/fungal strains.

- Anticancer: MTT assay on cancer cell lines (e.g., IC₅₀ determination).

- Enzyme inhibition: Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How does tautomerism affect the reactivity and crystallographic properties of this compound?

The compound may exhibit annular tautomerism (e.g., 3- vs. 5-substituted triazole forms). SCXRD reveals:

- Planar vs. non-planar geometries (dihedral angles <5° or >30° between triazole and substituents).

- Hydrogen-bonding networks (N–H⋯N interactions stabilize crystal packing). Tautomeric dominance depends on substituent electron-donor strength, analyzed via DFT calculations .

Q. What computational methods predict the physicochemical and detonation properties of energetic derivatives?

- Density Functional Theory (DFT): Gaussian suites calculate heats of formation (HOF) and band gaps.

- EXPLO5 software: Models detonation velocity (e.g., 8,159–9,409 m/s) and pressure (25–39 GPa) for nitro- or azido-functionalized analogs .

Q. How can thermal stability and decomposition pathways be analyzed?

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies arise from:

- Purity: HPLC or elemental analysis ensures >95% purity.

- Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).

- Structural analogs: Compare substituent effects (e.g., fluorophenyl vs. methyl groups) .

Q. What strategies optimize hydrogen-bonding networks in cocrystals or salts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.